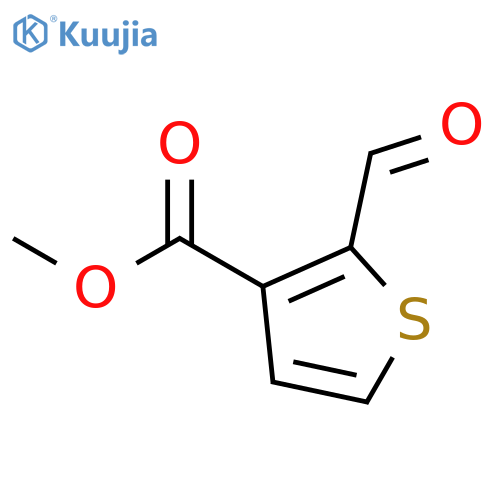Cas no 24647-82-3 (Methyl 2-formylthiophene-3-carboxylate)

24647-82-3 structure
商品名:Methyl 2-formylthiophene-3-carboxylate
Methyl 2-formylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-formylthiophene-3-carboxylate
- 3-Thiophenecarboxylic acid,2-formyl-,methyl ester
- EN300-196247
- 2-Formyl-3-thiophenecarboxylic acid methyl ester
- AS-48585
- Z1511769945
- AKOS022173750
- DA-43083
- ZAA64782
- Methyl2-formylthiophene-3-carboxylate
- SCHEMBL8464477
- F51576
- A877847
- 3-Thiophenecarboxylic acid, 2-formyl-, methyl ester
- MFCD01859943
- 24647-82-3
- DTXSID00631712
-
- MDL: MFCD01859943
- インチ: InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3
- InChIKey: ADAAURCEFZTYJX-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=O)SC=C1
計算された属性
- せいみつぶんしりょう: 170.00400
- どういたいしつりょう: 170.00376522g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 71.6Ų
じっけんとくせい
- PSA: 71.61000
- LogP: 1.34720
Methyl 2-formylthiophene-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW123-5g |
METHYL 2-FORMYLTHIOPHENE-3-CARBOXYLATE |
24647-82-3 | 95% | 5g |
$775 | 2023-09-07 | |
| Chemenu | CM122603-1g |
methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 97% | 1g |
$320 | 2021-08-05 | |
| Alichem | A169005610-1g |
Methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 97% | 1g |
$276.00 | 2023-09-02 | |
| Enamine | EN300-196247-0.1g |
methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 95% | 0.1g |
$132.0 | 2023-09-17 | |
| 1PlusChem | 1P002PDM-1g |
3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |
24647-82-3 | 95% | 1g |
$471.00 | 2025-02-19 | |
| Enamine | EN300-196247-10g |
methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 95% | 10g |
$3080.0 | 2023-09-17 | |
| Aaron | AR002PLY-10g |
3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |
24647-82-3 | 95% | 10g |
$4260.00 | 2023-12-14 | |
| Aaron | AR002PLY-250mg |
3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |
24647-82-3 | 95% | 250mg |
$141.00 | 2025-01-21 | |
| A2B Chem LLC | AB25402-1g |
Methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 95% | 1g |
$405.00 | 2024-04-20 | |
| abcr | AB441395-1g |
Methyl 2-formylthiophene-3-carboxylate; . |
24647-82-3 | 1g |
€665.80 | 2025-02-13 |
Methyl 2-formylthiophene-3-carboxylate 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
24647-82-3 (Methyl 2-formylthiophene-3-carboxylate) 関連製品
- 53562-51-9(Methyl 2-Methylthiophene-3-carboxylate)
- 67808-66-6(Methyl 5-formylthiophene-3-carboxylate)
- 19991-69-6(2-Formylthiophene-3-carboxylic acid)
- 14300-68-6(dimethyl thiophene-2,3-dicarboxylate)
- 19432-66-7(Ethyl 2-methylthiophene-3-carboxylate)
- 115777-72-5(2-(Methoxycarbonyl)thiophene-3-carboxylic acid)
- 67808-70-2(Ethyl 2-formylthiophene-3-carboxylate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24647-82-3)Methyl 2-formylthiophene-3-carboxylate

清らかである:99%
はかる:1g
価格 ($):414.0